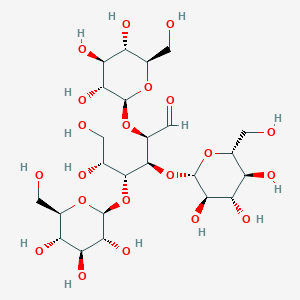

1,4-beta-D-cellopentaose

Description

Properties

CAS No. |

2240-27-9 |

|---|---|

Molecular Formula |

C30H52O26 |

Molecular Weight |

828.7 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |

InChI Key |

FJCUPROCOFFUSR-YIQJLYQHSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O |

Synonyms |

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,4-beta-D-Cellopentaose

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of 1,4-beta-D-cellopentaose. Moving beyond simple procedural lists, this document delves into the causal relationships behind methodological choices, offering field-proven insights to ensure reproducibility and high-purity outcomes.

Executive Summary: The Significance of Cellopentaose

This compound is a well-defined cello-oligosaccharide (COS) with a degree of polymerization (DP) of five, consisting of five glucose units linked by β-1,4-glycosidic bonds.[1][2] As the shortest cello-oligosaccharide to exhibit limited water solubility, it occupies a unique physicochemical space that makes it an invaluable tool in various scientific domains. Its applications span from serving as a molecular probe to characterize cellulolytic enzyme kinetics to its use in drug delivery systems and its emerging role as a potential prebiotic.[2][][4][5][6][7] The primary challenge impeding its broader application is the lack of scalable, cost-effective methods for producing high-purity cellopentaose, free from other oligosaccharide contaminants.[1][5][8] This guide addresses this critical gap by detailing robust synthesis and purification strategies.

Synthesis Strategies: From Top-Down Degradation to Bottom-Up Construction

The generation of cellopentaose can be broadly categorized into two approaches: the degradation of abundant cellulose polymers ("top-down") and the controlled construction from smaller sugar units ("bottom-up").

Top-Down Synthesis: Partial Hydrolysis of Cellulose

This strategy leverages cellulose, an inexpensive and abundant biopolymer, as the starting material. The core principle is the partial and controlled cleavage of its long glucan chains to yield a mixture of soluble oligosaccharides. The primary challenge lies in halting the reaction to maximize the yield of the target DP5 product while minimizing further degradation to smaller sugars like cellobiose and glucose.[1]

This is the most targeted top-down approach, utilizing specific cellulolytic enzymes (endoglucanases) that cleave internal bonds within the cellulose chain.

-

Expertise & Causality: The choice of enzyme is paramount. Processive endoglucanases, for instance, have been shown to produce a higher percentage of cellotetraose and cellopentaose compared to other cellulases.[9][10][11] The mechanism involves the enzyme binding to the cellulose chain and performing multiple catalytic cleavages before dissociating, which can favor the release of specific oligomer lengths. Combining different enzymes, such as endoglucanases and lytic polysaccharide monooxygenases (LPMOs), can act synergistically to improve yields from more complex cellulosic biomass.[9]

-

Trustworthiness: A self-validating protocol requires careful substrate selection and reaction monitoring. Pre-treatment of the cellulosic source (e.g., with phosphoric acid or ionic liquids) can swell the fibers, increasing enzyme accessibility and yield.[9][11] Reaction progress must be monitored chromatographically to determine the optimal time point for harvesting the product before it is further hydrolyzed.

Caption: Top-down synthesis via hydrolysis of cellulose.

-

Acid Hydrolysis: Concentrated acids like phosphoric acid can dissolve and hydrolyze cellulose.[12] While effective, this method is less specific than enzymatic approaches, often producing a broad distribution of oligosaccharides and significant amounts of glucose.

-

Supercritical Water Treatment: This method uses water at high temperature (e.g., 380 °C) and pressure (e.g., 250 bar) as both a solvent and a catalyst for hydrolysis.[13] By precisely controlling the residence time (fractions of a second), it is possible to achieve high yields of DP2-9 cello-oligosaccharides.[13]

Bottom-Up Synthesis: Enzymatic Construction

The bottom-up approach offers superior control over the final product distribution, leading to higher yields of the target oligosaccharide. This is typically achieved using phosphorylase enzymes in a cascade reaction.[8][14]

-

Expertise & Causality: Glycoside phosphorylases, such as cellodextrin phosphorylase (CDP), catalyze the reversible phosphorolysis of β-1,4-glucans. In the synthetic direction, they use a donor substrate like α-D-glucose 1-phosphate (αGlc1-P) to sequentially add glucose units to an acceptor molecule (e.g., cellobiose).[15] A highly efficient method is a three-enzyme cascade that converts inexpensive substrates like sucrose and glucose into the desired cello-oligosaccharides.[8][16] This system uses sucrose phosphorylase (ScP) to generate αGlc1-P from sucrose, which then serves as the donor for cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CcCdP) to build the chain.[16] This approach is elegant because the phosphate is recycled internally, acting as a shuttle for the glucosyl transfer.[16]

-

Trustworthiness: The process is self-validating as the product distribution (DP3, DP4, DP5, DP6) can be precisely controlled by adjusting the ratio of enzyme activities and the initial substrate concentrations.[8] The reaction proceeds under mild aqueous conditions, avoiding harsh chemicals and complex protecting group chemistry associated with purely chemical synthesis.[12]

Caption: Bottom-up synthesis via a three-enzyme phosphorylase cascade.

Protocol 2.2.1: Gram-Scale Enzymatic Synthesis of Cellopentaose

This protocol is adapted from demonstrated phosphorylase cascade systems.[8]

-

Enzyme Preparation: Obtain or prepare purified sucrose phosphorylase (ScP), cellobiose phosphorylase (CbP), and cellodextrin phosphorylase (CcCdP). The activity ratio is critical and should be empirically optimized; a starting point is a 10:3:2 (U/mL) ratio of ScP:CbP:CcCdP.[8]

-

Reaction Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 7.0.

-

Substrate Solution: In the reaction buffer, dissolve sucrose to a final concentration of 0.5 M and glucose (as the primer) to a concentration of 0.25 M.

-

Reaction Initiation: Add the enzyme mixture to the substrate solution. The total reaction volume can be scaled as needed (e.g., 20 mL for gram-scale synthesis).[8]

-

Incubation: Incubate the reaction at a controlled temperature, typically 45 °C, with gentle agitation.

-

Monitoring: Periodically take aliquots (e.g., every hour for 6 hours) and stop the reaction by heat inactivation (100 °C for 10 min). Analyze the aliquots by HPLC to monitor the formation of cellopentaose and other oligosaccharides.

-

Reaction Termination: Once the optimal yield of cellopentaose is achieved (e.g., after 5-6 hours, before insoluble material begins to form), terminate the entire reaction by heat inactivation.

-

Enzyme Removal: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g for 15 min) to pellet the inactivated enzymes. Collect the supernatant, which contains the mixture of sugars. This supernatant is the crude product ready for purification.

Purification: Isolating the Target Oligosaccharide

Purification is arguably the most challenging step, as synthesis reactions yield a mixture of structurally similar oligosaccharides. High-resolution liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC)

-

Expertise & Causality: The selection of the stationary phase is critical for separating neutral, hydrophilic molecules like cello-oligosaccharides.

-

Porous Graphitized Carbon (PGC): PGC columns provide excellent separation based on subtle differences in molecular geometry and hydrophobicity. They are robust and fully compatible with mass spectrometry (MS), making them ideal for both analytical characterization and semi-preparative purification.[17]

-

Hydrophilic Interaction Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Oligosaccharides are separated based on their hydrophilicity; larger, more polar oligosaccharides are retained longer. HILIC is also MS-compatible and offers good resolution.[17]

-

High-Performance Anion-Exchange Chromatography (HPAEC): This technique, often coupled with Pulsed Amperometric Detection (PAD), offers superior separation and sensitivity for analytical purposes.[17][18] However, it requires high salt or high pH mobile phases, making it less suitable for preparative work where product recovery is the goal.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. D-(+)-Cellopentaose | CAS 2240-27-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Cello-oligosaccharides production from lignocellulosic biomass and their emerging prebiotic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications and Design Strategies of Cellulose-Based Drug Delivery Systems for the Treatment of Neurodegenerative Diseases [ktappi.kr]

- 8. Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.aber.ac.uk [research.aber.ac.uk]

- 10. pure.aber.ac.uk [pure.aber.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Functionalization of cellulose materials via self-assembly of cello-oligosaccharides [glycoforum.gr.jp]

- 13. Supercritical water treatment for cello-oligosaccharide production from microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in enzymatic synthesis of β-glucan and cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of a library of beta-(1-->4) hetero- D-glucose and D-xylose-based oligosaccharides employing cellodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Continuous process technology for bottom-up synthesis of soluble cello-oligosaccharides by immobilized cells co-expressing three saccharide phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Cellopentaose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Cellopentaose

Cellopentaose is a well-defined oligosaccharide composed of five D-glucose units linked in a linear chain by β-(1→4) glycosidic bonds. As a fundamental constituent of cellulose, the most abundant biopolymer on Earth, cellopentaose serves as a critical model compound for studying the structure and enzymatic degradation of cellulosic biomass. Its intermediate size—soluble enough for many biochemical assays yet complex enough to mimic aspects of the larger polymer—makes it an invaluable tool in enzymology, structural biology, and biotechnology.

For professionals in drug development, oligosaccharides like cellopentaose are gaining attention. Their unique structural and chemical properties are being explored for applications ranging from synthetic substrates for novel enzyme targets to building blocks for biocompatible drug delivery systems.[1][2][3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of cellopentaose, the experimental methodologies used for its characterization, and its key applications, offering a foundation for its effective use in research and development.

Core Physicochemical Properties

The utility of cellopentaose in experimental systems is dictated by its fundamental physical and chemical characteristics. These properties are summarized in the table below and detailed in the subsequent sections.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₂O₂₆ | [6] |

| Molecular Weight | 828.72 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | ~268 °C (with decomposition) | [8] |

| Solubility in Water | Slightly soluble / Insoluble | [8][9] |

| Specific Optical Rotation | [α]²⁰/D = +11.0° to +14.5° (c=1, H₂O) | [10] |

| Density | ~1.8 g/cm³ | [7] |

| Purity (Commercial) | >95% (typically by HPLC) | [9][10] |

Molecular Structure and Weight

Cellopentaose is a pentasaccharide with the chemical formula C₃₀H₅₂O₂₆ and a molecular weight of 828.72 g/mol .[6] Its structure consists of five glucose monomers connected by β-(1→4) linkages, the same bond found in cellulose.

Caption: Linear structure of cellopentaose.

Solubility Profile

The solubility of cellopentaose is a critical, and nuanced, property. While sources describe it as ranging from "insoluble" to "slightly soluble" in water, it is significantly more soluble than its parent polymer, cellulose.[8][9]

-

Causality: The insolubility of cellulose is due to extensive intra- and intermolecular hydrogen bonding, which creates a highly crystalline and stable structure that water cannot easily disrupt.[11] Cellopentaose, being a much shorter chain, has fewer hydrogen bonds, allowing for some interaction with water molecules. However, its tendency to self-associate through hydrogen bonding still limits its solubility compared to shorter cello-oligosaccharides like cellobiose or glucose. It is practically insoluble in common organic solvents.

Optical Activity

Cellopentaose is a chiral molecule and exhibits dextrorotatory optical activity, with a specific rotation [α]D between +11.0° and +14.5°.[10]

-

Expertise & Experience: Optical rotation is a fundamental property of chiral molecules, arising from their ability to rotate the plane of polarized light.[5] In the context of oligosaccharide research, polarimetry is a valuable, non-destructive technique. It can be used to monitor chemical or enzymatic reactions that involve chiral centers, such as the hydrolysis of glycosidic bonds, or to estimate the concentration of a pure substance in solution.[5]

Structural and Chemical Characterization

Ensuring the identity, purity, and structural integrity of cellopentaose is paramount for reproducible and reliable experimental outcomes. A multi-technique approach provides a self-validating system for characterization.

Caption: A typical workflow for the physicochemical characterization of cellopentaose.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Why This Method? HPLC is the gold standard for separating and quantifying components in a mixture. For oligosaccharides, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is particularly powerful due to its high sensitivity and resolution, allowing for the separation of oligosaccharides based on their degree of polymerization (DP).[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is another robust method.[13]

-

Protocol: HPAEC-PAD for Cello-oligosaccharide Analysis

-

Sample Preparation: Dissolve a known quantity of cellopentaose in high-purity water. If analyzing an enzymatic reaction, terminate the reaction by heat inactivation (e.g., 99°C for 10 minutes) and centrifuge to remove any solids.[14] Filter the sample through a 0.45 µm syringe filter.[15]

-

Instrumentation: Utilize an HPLC system equipped with a carbohydrate-specific anion-exchange column (e.g., a CarboPac series column) and a PAD detector with a gold electrode.

-

Mobile Phase: Use a gradient of sodium hydroxide and sodium acetate to elute the oligosaccharides. A typical gradient starts with a low concentration of sodium acetate to elute smaller oligomers, followed by an increasing concentration to elute larger ones.

-

Detection: Apply a standard quadruple-potential waveform for sensitive detection of carbohydrates without the need for derivatization.

-

Analysis: Calibrate the system using high-purity standards of cello-oligosaccharides (G1 through G6). Purity is determined by calculating the area percentage of the cellopentaose (G5) peak relative to all other peaks.

-

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Why This Method? NMR spectroscopy provides unambiguous structural confirmation. It allows for the verification of the specific β-(1→4) glycosidic linkages and the overall integrity of the glucose units. Both 1D (¹H) and 2D (e.g., HSQC, HMBC) NMR experiments are used.[6][8]

-

Protocol: ¹H NMR for Structural Confirmation

-

Sample Preparation: Dissolve 1-5 mg of cellopentaose in 0.5 mL of deuterium oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange labile hydroxyl protons with deuterium, simplifying the spectrum.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Analysis: The anomeric region (δ 4.4-5.2 ppm) is particularly diagnostic.[16] The signals for the anomeric protons of the β-linked glucose units will appear as distinct doublets in this region, with coupling constants characteristic of the β-configuration. The signals can be compared to literature values to confirm the structure.[6][16]

-

Stability and Behavior in Solution

Thermal and pH Stability

Cellopentaose is sensitive to both heat and acidic conditions.[8][10]

-

Trustworthiness: Understanding stability is crucial for experimental design and sample storage. Commercial suppliers recommend storing cellopentaose frozen (<0°C) to prevent degradation.[10]

-

Thermal Stability: While the solid has a high melting point with decomposition (~268°C), in solution, elevated temperatures can promote hydrolysis, especially outside of a neutral pH range.[8][17] Studies on other oligosaccharides show that thermal degradation follows kinetic models that are highly dependent on pH and temperature.[9]

-

pH Stability: The β-(1→4) glycosidic bond is susceptible to acid-catalyzed hydrolysis.[9][18] Under strongly acidic conditions and heat, cellopentaose will break down into smaller glucose units. It is most stable in neutral to slightly acidic buffers (pH 5-7). Strong alkaline conditions can also lead to degradation over time.

Enzymatic Degradation

A defining characteristic of cellopentaose is its role as a substrate for cellulolytic enzymes. This property is central to its use in biochemical research. Cellobiohydrolases, for example, processively cleave cellobiose (G2) units from the chain, while endoglucanases can cleave internal bonds.

-

Example Hydrolysis Pathway: A common hydrolysis pattern for cellopentaose (G5) by a cellobiohydrolase is the production of cellotriose (G3) and cellobiose (G2).[14][19]

Caption: Enzymatic hydrolysis of cellopentaose.

Key Applications in Science and Drug Development

The well-defined properties of cellopentaose make it a versatile tool for multiple scientific disciplines.

-

Enzyme Kinetics and Characterization: It serves as a pure, soluble substrate for determining the activity, substrate specificity, and kinetic parameters of cellulases.[14][19][20][21] This is fundamental for developing more efficient enzyme cocktails for biofuel production.

-

Structural Biology: Cellopentaose is used to form enzyme-ligand complexes for X-ray crystallography. These structures provide atomic-level snapshots of how enzymes recognize and bind to cellulose, guiding rational enzyme engineering.

-

Biomedical and Drug Delivery Research: While cellulose itself is used extensively in drug delivery formulations,[1][3][4] soluble oligosaccharides like cellopentaose are valuable for more fundamental research. They have been used as substrates for synthetic receptors designed to solubilize polysaccharides for applications in tissue engineering and as tools to study the enzymes involved in biofilm formation.[9]

References

-

¹H NMR spectra of the anomeric region of individual cello‐oligosaccharides in D2O. ResearchGate.[Link]

-

6CEL: CBH1 (E212Q) CELLOPENTAOSE COMPLEX. RCSB PDB.[Link]

-

3X2H: X-ray structure of PcCel45A N92D with cellopentaose at 95K. RCSB PDB.[Link]

-

Cellopentaose | C30H52O26 | CID 16219172. PubChem.[Link]

-

Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria. National Institutes of Health (NIH).[Link]

-

Time course analysis of cellopentaose and cellohexaose hydrolysis by Ra3055. ResearchGate.[Link]

-

Applications of Cellulose-based Materials in Sustained Drug Delivery Systems. Bentham Science.[Link]

-

Thermal degradation and consequent fragmentation of widely applied oligosaccharides. ResearchGate.[Link]

-

Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases. PubMed.[Link]

-

Solubility of cellulose in different solvents. ResearchGate.[Link]

-

Nanocellulose as an Avenue for Drug Delivery Applications: A Mini-Review. MDPI.[Link]

-

Applications of Cellulose-based Materials in Sustained Drug Delivery Systems. PubMed.[Link]

-

Cellulose Hydrolysate Analysis by HPLC. Agilent.[Link]

-

Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems. MDPI.[Link]

-

Optical rotation. Wikipedia.[Link]

-

Time course hydrolysis of cellotetraose (G4) and cellopentaose (G5) by CbCel9A/Cel48A. ResearchGate.[Link]

-

Cello-oligosaccharide Hydrolysis by Cellobiohydrolase II From Trichoderma Reesei. PubMed.[Link]

-

Effects of glucose and cellobiose concentrations on cellopentaose... ResearchGate.[Link]

-

Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science. National Institutes of Health (NIH).[Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Applications and Design Strategies of Cellulose-Based Drug Delivery Systems for the Treatment of Neurodegenerative Diseases [ktappi.kr]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability of Fructooligosaccharides Extracted from Defatted Rice Bran: A Kinetic Study Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uu.diva-portal.org [uu.diva-portal.org]

- 11. sklbe.ecust.edu.cn [sklbe.ecust.edu.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of 1,4-beta-D-Cellopentaose

Abstract

1,4-beta-D-cellopentaose, a linear oligosaccharide consisting of five D-glucose units linked by β-(1→4) glycosidic bonds, serves as a critical model compound for understanding cellulose biochemistry. Its precise structural elucidation is paramount for research in biofuel development, enzymology, and gut microbiome studies where cello-oligosaccharides are investigated for their prebiotic potential.[1][2] This technical guide provides an in-depth, methodology-focused narrative on the complete structural determination of cellopentaose. We move beyond a simple recitation of techniques to explain the scientific rationale behind a multi-modal analytical strategy, integrating chromatographic separation, mass spectrometry, and advanced nuclear magnetic resonance (NMR) spectroscopy. Each section details not only the protocol but the causality behind its selection, ensuring a self-validating and robust analytical workflow designed for researchers, scientists, and drug development professionals.

Foundational Strategy: From Isolation to Unambiguous Proof

The complete structural determination of an oligosaccharide like cellopentaose is not achieved by a single technique but by the convergence of evidence from orthogonal methods. Our approach is systematic:

-

Isolation and Purity Assessment: First, we must isolate the target molecule and rigorously confirm its homogeneity. A heterogeneous sample will yield ambiguous and uninterpretable data downstream.

-

Composition and Sequencing: We then determine its molecular mass and confirm the linear sequence of five hexose units. Mass spectrometry is the workhorse for this stage.

-

Linkage and Stereochemical Definition: Finally, we establish the precise connectivity (1→4) and anomeric stereochemistry (β) of each glycosidic bond. High-field NMR spectroscopy is the definitive and indispensable tool for this purpose.

-

Orthogonal Validation: Enzymatic digestion with specific glycosidases provides a functional confirmation of the assigned structure.

This workflow ensures that each piece of structural information is validated by a subsequent, complementary analysis, building a robust and unassailable structural proof.

Caption: Integrated workflow for cellopentaose structure elucidation.

Isolation and Purity Verification: The HPAEC-PAD Benchmark

Expertise & Experience: The starting point for any structural work is a sample of verifiable purity. Cello-oligosaccharides are typically generated as a mixture from the enzymatic hydrolysis of cellulose.[3][4][5] We must therefore first isolate the degree of polymerization 5 (DP5) fraction. While size-exclusion chromatography is effective for initial bulk separation, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for final purity analysis.[2] Its superior resolving power can separate closely related oligosaccharides, and PAD provides exceptional sensitivity for non-derivatized carbohydrates.[6][7][8][9] This technique exploits the weak acidity of carbohydrate hydroxyl groups, which are ionized at high pH, allowing them to be separated by anion exchange.[7][10]

Experimental Protocol: HPAEC-PAD Analysis

-

System Preparation: Equip an HPAEC system (e.g., Dionex ICS 3000) with a carbohydrate-specific anion-exchange column (e.g., CarboPac PA1 or PA200).[11]

-

Mobile Phase: Prepare two eluents: (A) Deionized water and (B) 1 M Sodium Acetate in 100 mM Sodium Hydroxide.

-

Sample Preparation: Dissolve the purified cellopentaose sample in deionized water to a final concentration of approximately 10-50 µg/mL.

-

Chromatographic Conditions:

-

Inject 10-25 µL of the sample.

-

Run a linear gradient of sodium acetate (Eluent B) in a background of 100 mM NaOH to elute the oligosaccharides. A typical gradient might be 0-30% B over 40 minutes.

-

Maintain a constant flow rate of 0.5 mL/min.

-

Column Temperature: 30 °C.

-

-

Detection: Use a gold working electrode with a standard quadruple-potential waveform for Pulsed Amperometric Detection.

-

Data Analysis: A pure sample of cellopentaose will appear as a single, sharp peak. Its retention time can be compared against a standard ladder of cello-oligosaccharides (DP2-DP6) for confirmation.

Mass, Composition, and Sequence by Mass Spectrometry

Trustworthiness: Mass spectrometry (MS) provides a rapid and highly accurate determination of molecular weight, confirming the sample as a pentamer of hexose units. Tandem MS (MS/MS) further validates the linear, unbranched nature of the oligosaccharide.[12]

Expertise & Experience: While native oligosaccharides can be analyzed, their ionization efficiency is often poor. Chemical derivatization via permethylation is a self-validating step that dramatically improves data quality.[13] In this process, every free hydroxyl proton is replaced by a methyl group. The rationale is threefold:

-

Enhanced Ionization: It increases the hydrophobicity and volatility of the molecule, leading to a significant increase in ionization efficiency (up to 20-fold) in both MALDI and ESI sources.[13][14]

-

Stabilization: It prevents in-source fragmentation and stabilizes labile residues (not applicable here, but crucial for sialylated glycans).[12][13]

-

Predictable Fragmentation: It directs fragmentation during MS/MS to occur preferentially at the glycosidic bonds, producing a clear ladder of sequence ions (B- and Y-type ions). It also promotes informative cross-ring fragmentation, which can provide linkage information.[12][14][15]

A MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) instrument is well-suited for this analysis due to its high throughput and mass accuracy.[12]

Caption: The key HMBC correlation from H-1' to C-4 defines the β-(1→4) linkage.

Experimental Protocol: NMR Structural Analysis

-

Sample Preparation: Exchange the purified cellopentaose sample with deuterium oxide (D₂O) three times by lyophilization to remove exchangeable hydroxyl protons. Dissolve the final product in 99.96% D₂O to a concentration of 5-10 mg/mL.

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity and resolution.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Confirm the presence of five anomeric proton signals with large coupling constants (~8 Hz).

-

2D Spectra Acquisition: Acquire the following 2D spectra at 25 °C:

-

DQF-COSY

-

TOCSY (with a mixing time of 80-100 ms to see correlations throughout the entire spin system)

-

Sensitivity-enhanced HSQC

-

HMBC (optimized for a long-range coupling of ~8 Hz)

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate window functions (e.g., sine-bell).

-

Step A (Assignment): Use the COSY and TOCSY spectra to trace the connectivity within each of the five glucose residues, starting from the distinct anomeric proton signals.

-

Step B (C-H Correlation): Use the HSQC spectrum to assign the chemical shift of each carbon atom based on its attached proton.

-

Step C (Linkage Determination): In the HMBC spectrum, identify the crucial cross-peaks between the anomeric proton of one residue and the carbon of the preceding residue. A correlation from H-1' to a carbon resonating around δ 78-80 ppm (the characteristic chemical shift of a glycosylated C-4) confirms the 1→4 linkage. [16][17]

-

Data Presentation: Representative NMR Chemical Shifts

| Residue | Atom | ¹H δ (ppm) | ¹³C δ (ppm) |

| Non-reducing End | H-1 | ~4.48 | C-1: ~103.1 |

| H-4 | ~3.65 | C-4: ~79.1 | |

| Internal Residues | H-1' | ~4.49 | C-1': ~103.2 |

| H-4' | ~3.66 | C-4': ~79.8 | |

| Reducing End (β) | H-1'' | ~4.65 | C-1'': ~96.5 |

| H-4'' | ~3.62 | C-4'': ~79.6 | |

| (Note: Chemical shifts are approximate and can vary with conditions. Data is compiled based on typical values for cello-oligosaccharides). | |||

| [18][19][20] |

Orthogonal Validation by Enzymatic Hydrolysis

Trustworthiness: To provide a final, functional confirmation of the assigned structure, we use enzymes with known specificities. This biochemical approach serves as an excellent orthogonal validation of the spectroscopic data.

-

β-glucosidase: This enzyme specifically cleaves terminal β-(1→4)-linked glucose residues. Complete hydrolysis of cellopentaose to five units of glucose confirms the presence of β-linkages and the D-glucose composition. [21]* Endoglucanase: This enzyme cleaves internal β-(1→4) linkages. [3][21]Its action on cellopentaose should yield a mixture of smaller cello-oligosaccharides (e.g., cellobiose, cellotriose), confirming the internal linkage type. [22]* α-glucosidase: This enzyme should show no activity, confirming the absence of any α-glycosidic bonds.

Experimental Protocol: Enzymatic Digestion

-

Reaction Setup: Prepare three separate reaction tubes, each containing 100 µg of cellopentaose in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Addition: Add β-glucosidase to tube 1, endoglucanase to tube 2, and α-glucosidase to tube 3. Include a no-enzyme control.

-

Incubation: Incubate all tubes at the optimal temperature for the enzymes (e.g., 37-50 °C) for 2-4 hours.

-

Reaction Quenching: Stop the reactions by heating the tubes to 100 °C for 10 minutes.

-

Product Analysis: Analyze the contents of each tube using the HPAEC-PAD method described in Section 2. Compare the resulting chromatograms to glucose, cellobiose, and cellotriose standards.

Conclusion

The unambiguous structure of this compound is elucidated not by a single measurement, but by a carefully constructed analytical cascade. The purity, confirmed by HPAEC-PAD, provides a solid foundation. Mass spectrometry establishes the molecular formula and linear sequence of five hexose units. Finally, a comprehensive suite of 2D NMR experiments provides the definitive, high-resolution proof of the β-anomeric configuration and the (1→4) glycosidic linkages that define the molecule. This structure is further validated by specific enzymatic degradation. This integrated, multi-modal approach represents a robust and trustworthy methodology essential for any scientist working with complex carbohydrates, ensuring the foundational accuracy required for advanced research and development.

References

-

Harvey, D. J. (2011). Oligosaccharide Analysis by Mass Spectrometry: A Review of Recent Developments. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

Mechelke, M., et al. (2017). HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Kikuchi, T., & Tsubaki, K. (2020). Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR. Methods in Molecular Biology. Available at: [Link]

-

Guevremont, R., & Siu, K. W. M. (1997). Structural Analysis of Permethylated Oligosaccharides by Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability | Request PDF. Available at: [Link]

-

Prien, J. M., et al. (2010). A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Kang, P., et al. (2005). Solid-phase permethylation of glycans for mass spectrometric analysis. Rapid Communications in Mass Spectrometry. Available at: [Link]

- Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.

-

ResearchGate. (n.d.). MALDI‐TOF MS spectra of cello‐oligosaccharides. Available at: [Link]

-

Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Available at: [Link]

-

Schiller, J., et al. (2015). High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides. Journal of Chromatography B. Available at: [Link]

-

Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry. Available at: [Link]

-

Complex Carbohydrate Research Center, UGA. (n.d.). Techniques. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra and (b) MALDI-TOF mass spectra of cello-oligosaccharides. Available at: [Link]

-

Bishop, R. E., et al. (2004). Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups. Biophysical Journal. Available at: [Link]

-

ResearchGate. (n.d.). Enzymatic production of cello-oligosaccharides with potential human prebiotic activity and release of polyphenols from grape marc. Available at: [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available at: [Link]

-

Vaaje-Kolstad, G., et al. (2013). Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases. Journal of Chromatography A. Available at: [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). NMR analysis of bi-functional cello-oligosaccharides. Available at: [Link]

-

Aberystwyth University. (2022). Enzymatic generation of short chain cello-oligosaccharides from Miscanthus using different pretreatments. Available at: [Link]

-

ResearchGate. (n.d.). Enzymatic generation of short chain cello-oligosaccharides from Miscanthus using different pretreatments. Available at: [Link]

-

ResearchGate. (n.d.). Time course analysis of cellopentaose and cellohexaose hydrolysis by Ra3055. Available at: [Link]

-

ResearchGate. (n.d.). Complete 1H and 13C NMR assignment of cellulose oligomer in LiCl/DMSO. Available at: [Link]

-

ResearchGate. (n.d.). (A) COSY, (B) TOCSY and (C) HSQC spectra of D-glucose. Available at: [Link]

-

Davenpoel, S. A., et al. (1985). 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme. Carbohydrate Research. Available at: [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

-

Stenutz, R., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. Diva-portal.org. Available at: [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]

-

ResearchGate. (n.d.). Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides... | Request PDF. Available at: [Link]

-

Dabrowski, J., et al. (1987). Analysis of NMR Spectra of Sugar Chains of Glycolipids by Multiple Relayed COSY and 2D Homonuclear Hartman-Hahn Spectroscopy. FEBS Letters. Available at: [Link]

-

Whitaker, D. R. (1956). Enzymatic Hydrolysis of Cellulose. Survey of Cellulases and their Action. Available at: [Link]

-

Geng, A., et al. (2015). Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate. Molecules. Available at: [Link]

-

Gum, E. K. Jr., & Brown, R. D. Jr. (1976). Structural characterization of a glycoprotein cellulase, 1,4-beta-D-glucan cellobiohydrolase C from Trichoderma viride. Biochimica et Biophysica Acta. Available at: [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

-

Behrens, S. H., et al. (2018). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

Kalinovskaya, N. I., et al. (2022). The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis. Marine Drugs. Available at: [Link]

-

Megazyme. (n.d.). 32-β-D-Cellobiosyl-cellobiose + 33-β-D-Glucosyl-cellotriose. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.aber.ac.uk [research.aber.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Hydrolysis of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]

- 8. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ast.uga.edu [ast.uga.edu]

- 12. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cigs.unimo.it [cigs.unimo.it]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER [diva-portal.org]

- 21. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Enzymatic Hydrolysis of Cellopentaose: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of cellopentaose, a key cello-oligosaccharide in the study of cellulose degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core enzymatic mechanisms, provides detailed experimental protocols for kinetic and product analysis, and offers insights into the causal relationships that govern experimental design.

Introduction: The Significance of Cellopentaose Hydrolysis

Cellopentaose (G5), a pentamer of β-1,4-linked glucose units, serves as a crucial model substrate in the investigation of cellulase activity. Its degradation is a pivotal step in the broader process of converting lignocellulosic biomass into fermentable sugars for biofuels and other bio-based products.[1][2] Understanding the precise mechanisms by which cellulolytic enzymes hydrolyze this oligosaccharide is fundamental to optimizing industrial processes and developing novel enzymatic solutions.[3] The enzymatic breakdown of cellulose is a complex process requiring the synergistic action of multiple enzymes, primarily endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[4][5] Cellopentaose provides a soluble, well-defined substrate to dissect the individual contributions and modes of action of these enzymes.

Part 1: Core Enzymatic Mechanisms of Cellopentaose Hydrolysis

The hydrolysis of the β-1,4-glycosidic bonds in cellopentaose is catalyzed by glycoside hydrolases (GHs), which are broadly classified based on their mode of action and the stereochemical outcome of the reaction.

The Players: Endoglucanases vs. Cellobiohydrolases

Endoglucanases (EGs) are enzymes that cleave internal glycosidic bonds within a cellulose chain.[6] When acting on cellopentaose, an endoglucanase can theoretically hydrolyze any of the four internal bonds, leading to a variety of smaller cello-oligosaccharides. For instance, cleavage of the central bond would yield cellotriose (G3) and cellobiose (G2).

Cellobiohydrolases (CBHs) , also known as exoglucanases, act on the ends of cellulose chains.[3] They are further classified by the end from which they initiate hydrolysis:

-

CBH I (Family GH7): These enzymes are typically processive and act from the reducing end of the cellulose chain.

-

CBH II (Family GH6): These enzymes are also often processive and act from the non-reducing end.[7]

A key feature of many cellobiohydrolases is processivity , the ability to perform multiple catalytic cycles before dissociating from the substrate.[8][9] This is often facilitated by a tunnel-like active site that encloses the cellulose chain.[10]

Stereochemical Mechanisms: Inverting vs. Retaining Enzymes

Glycoside hydrolases employ two primary stereochemical mechanisms for the cleavage of glycosidic bonds: inversion and retention of the anomeric configuration.

-

Inverting Glycoside Hydrolases: These enzymes utilize a single-displacement mechanism involving two carboxylic acid residues in the active site. One residue acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule for nucleophilic attack. This results in an inversion of the stereochemistry at the anomeric carbon.[11]

-

Retaining Glycoside Hydrolases: These enzymes employ a double-displacement mechanism. In the first step, one active site carboxylate acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate. The other carboxylate acts as a general acid, protonating the leaving group. In the second step, the general acid residue deprotonates an incoming water molecule, which then hydrolyzes the glycosyl-enzyme intermediate, resulting in a net retention of the anomeric stereochemistry.[12]

The diagram below illustrates the general steps of both inverting and retaining mechanisms.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. ijert.org [ijert.org]

- 3. researchgate.net [researchgate.net]

- 4. Cellulase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Processivity and the Mechanisms of Processive Endoglucanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellulases: ambiguous non-homologous enzymes in a genomic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellulase Processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic mechanism of cellulose degradation by a cellobiohydrolase, CelS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,4-beta-D-Cellopentaose: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-beta-D-cellopentaose is a well-defined linear oligosaccharide composed of five D-glucose units linked by β-1,4-glycosidic bonds. As a fundamental component of cellulose, the most abundant biopolymer on Earth, cellopentaose serves as a critical tool in a variety of scientific disciplines. Its defined structure makes it an invaluable substrate for dissecting the mechanisms of cellulolytic enzymes, which are of paramount importance in biofuel production and biomass degradation. Furthermore, emerging research has identified cellopentaose as a Damage-Associated Molecular Pattern (DAMP) in plants, capable of eliciting immune responses and offering new avenues for the development of disease resistance strategies in agriculture. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound for the research community.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key identifying information and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2240-27-9 | [1][2] |

| Molecular Formula | C30H52O26 | [1][2] |

| Molecular Weight | 828.72 g/mol | [1][2] |

| Physical Form | White to off-white powder | [3] |

| Purity | Typically >95% | [3] |

| Solubility | Slightly soluble in water. | [1] |

Note: Specific values for melting point and optical rotation for this compound are not consistently reported in publicly available literature; these properties can be influenced by purity and crystalline form.

Synthesis and Purification

The production of high-purity this compound is crucial for its application in sensitive biochemical assays and plant signaling studies. While chemical synthesis is possible, enzymatic methods are often preferred due to their high specificity and milder reaction conditions. A common approach involves the controlled hydrolysis of cellulosic materials by endoglucanases, followed by purification of the resulting oligosaccharides.

Experimental Protocol: Enzymatic Synthesis and HPLC Purification of this compound

This protocol outlines a general procedure for the enzymatic production of a mixture of cello-oligosaccharides, including cellopentaose, followed by their purification using High-Performance Liquid Chromatography (HPLC).

Part 1: Enzymatic Hydrolysis

-

Substrate Preparation: Prepare a 2% (w/v) suspension of amorphous cellulose (e.g., phosphoric acid swollen cellulose) in 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme Addition: Add a suitable endoglucanase (e.g., from Trichoderma species) to the cellulose suspension. The optimal enzyme loading should be determined empirically, but a starting point of 10-20 Filter Paper Units (FPU) per gram of cellulose is recommended.

-

Incubation: Incubate the reaction mixture at a temperature optimal for the chosen enzyme (typically 40-50°C) with constant agitation for a predetermined time (e.g., 4-24 hours). The reaction time will influence the degree of polymerization of the resulting cello-oligosaccharides, with shorter times favoring longer chain oligosaccharides.

-

Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.

-

Separation of Soluble Oligosaccharides: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the unreacted cellulose. Carefully collect the supernatant, which contains the soluble cello-oligosaccharides.[4]

Part 2: HPLC Purification

-

Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC System and Column: Utilize an HPLC system equipped with a refractive index (RI) detector and a suitable carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

-

Mobile Phase: A common mobile phase for separating cello-oligosaccharides is a gradient of acetonitrile and water. The specific gradient will depend on the column and the desired separation.

-

Injection and Fraction Collection: Inject the filtered sample onto the HPLC system. Collect fractions corresponding to the elution time of this compound, which can be identified by running a commercially available standard.

-

Post-Purification Processing: Pool the fractions containing pure cellopentaose and remove the solvent by lyophilization (freeze-drying) to obtain the purified powder.

dot graph "Enzymatic Synthesis and Purification of Cellopentaose" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Caption: Workflow for the enzymatic synthesis and HPLC purification of this compound.

Applications in Research and Development

Substrate for Cellulase Activity Assays

This compound is an excellent substrate for characterizing the activity of endo-1,4-β-glucanases (endoglucanases). Unlike polymeric substrates like carboxymethyl cellulose (CMC), the defined structure of cellopentaose allows for more precise kinetic studies and analysis of cleavage patterns.

This protocol describes a method to determine endoglucanase activity by measuring the release of reducing sugars from this compound.

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 1 mg/mL solution of this compound in 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme Dilution: Prepare a series of dilutions of the endoglucanase sample in the same sodium acetate buffer.

-

DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 1 L of 1% NaOH solution. Store in a dark bottle.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 500 µL of the cellopentaose stock solution with 500 µL of the diluted enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding 1 mL of the DNS reagent.

-

Boil the tubes for 5-10 minutes to allow for color development.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of glucose (0.1 to 1.0 mg/mL).

-

-

Calculation of Activity:

-

Determine the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the glucose standard curve.

-

One unit of endoglucanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.

-

dot graph "Endoglucanase Activity Assay" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Caption: Workflow for determining endoglucanase activity using a cellopentaose-based assay.

Elicitor of Plant Defense Responses

Cellulose-derived oligomers, including cellopentaose, are recognized by plants as Damage-Associated Molecular Patterns (DAMPs).[5][6][7] The perception of these molecules indicates a breach in the plant cell wall, often due to pathogen attack or mechanical damage, and triggers a cascade of defense responses. This signaling pathway involves an influx of calcium ions, activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming leading to the expression of defense-related genes.[8]

While the specific cell surface receptor for cellopentaose in plants has yet to be definitively identified, the downstream signaling events share similarities with the perception of other MAMPs and DAMPs. The recognition of cellopentaose leads to a rapid influx of extracellular Ca2+ into the cytoplasm. This calcium signal acts as a secondary messenger, leading to the activation of a MAPK cascade. This cascade, in turn, phosphorylates and activates transcription factors, which then move into the nucleus and induce the expression of defense-related genes.

dot digraph "Cellopentaose-Induced Plant Defense Signaling" { graph [splines=ortho, nodesep=0.7, ranksep=1]; node [shape=box, style="rounded,filled", fontcolor="#202124"];

Caption: Simplified signaling pathway of cellopentaose-induced plant defense.

This protocol provides a method to assess the elicitor activity of this compound in Arabidopsis thaliana seedlings by measuring MAPK activation and the expression of a defense-related marker gene.

Part 1: Plant Treatment

-

Plant Material: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on half-strength Murashige and Skoog (MS) medium for 10-14 days.

-

Elicitor Treatment: Prepare a stock solution of this compound in sterile water. Add the cellopentaose solution to the liquid MS medium to a final concentration of 100-500 µM. Use sterile water as a mock control.

-

Time Course: Harvest whole seedlings at various time points after treatment (e.g., 0, 15, 30, 60 minutes for MAPK analysis; 0, 1, 3, 6 hours for gene expression analysis). Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.

Part 2: MAPK Activation Analysis (Immunoblotting)

-

Protein Extraction: Homogenize the frozen seedlings in protein extraction buffer.

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody that recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK). Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the activated MAPKs using a chemiluminescence detection system. An increase in the signal for phosphorylated MAPKs in cellopentaose-treated samples compared to the mock control indicates activation of the signaling pathway.[9]

Part 3: Defense Gene Expression Analysis (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen seedlings and synthesize first-strand cDNA using a reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for a defense-related marker gene (e.g., WRKY30 or FRK1) and a reference gene (e.g., ACTIN2).

-

Data Analysis: Calculate the relative expression of the defense gene in cellopentaose-treated samples compared to the mock-treated samples using the delta-delta Ct method. An upregulation of the defense gene indicates the induction of a defense response.

Conclusion

This compound is a versatile and indispensable tool for researchers in diverse fields. Its well-defined chemical structure provides a level of precision that is unattainable with polymeric substrates in the study of cellulolytic enzymes. Furthermore, its role as a DAMP in plant immunity opens up exciting possibilities for the development of novel strategies to enhance crop resilience. The protocols and information presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in research and development endeavors.

References

- Aziz, A., et al. (2007). Chitosan and oligogalacturonides stimulate defense responses in grapevine and inhibit the development of Botrytis cinerea.

- Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence.

- Chung, H. S., & Sheen, J. (2017). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Methods in Molecular Biology, 1573, 161-171.

- De Lorenzo, G., et al. (2018). Damage-associated molecular patterns (DAMPs) in plant-pathogen interactions. Current Opinion in Plant Biology, 44, 116-123.

- Furevi, A., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER.

- Hou, S., et al. (2019). Damage-Associated Molecular Pattern-Triggered Immunity in Plants. Frontiers in Plant Science, 10, 646.

- Johnson, J. M., et al. (2018). The endophytic fungus Piriformospora indica elicits plant defense responses by releasing cellotriose. The Plant Cell, 30(5), 1045-1060.

-

Megazyme. (n.d.). endo-CELLULASE - ASSAY PROCEDURE (CellG5 METHOD). Retrieved from [Link]

- Rahman, M. S., et al. (2018). Endoglucanase (EG) Activity Assays. Methods in Molecular Biology, 1798, 237-250.

- Souza, C. A., et al. (2017). Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses. Plant Physiology, 173(4), 2383-2398.

- Zhang, L., & Zhou, J. M. (2019). Plant cell surface immune receptor complex signaling. Current Opinion in Plant Biology, 48, 10-18.

- Yuan, M., et al. (2023). Plant immune receptor pathways as a united front against pathogens.

-

Hou, S., et al. (2019). Damage-Associated Molecular Pattern-Triggered Immunity in Plants. Frontiers in Plant Science, 10, 646. Retrieved from [Link]

-

Souza, C. A., et al. (2017). Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses. Plant Physiology, 173(4), 2383–2398. Retrieved from [Link]

-

Megazyme. (n.d.). Cellopentaose Oligosaccharide. Retrieved from [Link]

Sources

- 1. dextrauk.com [dextrauk.com]

- 2. Plant immune receptor pathways as a united front against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellopentaose Oligosaccharide | Megazyme [megazyme.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Dampening the DAMPs: How Plants Maintain the Homeostasis of Cell Wall Molecular Patterns and Avoid Hyper-Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

A Technical Guide to Cellopentaose: From Discovery to Natural Sourcing

For Researchers, Scientists, and Drug Development Professionals

Foreword

Cellopentaose, a linear oligosaccharide composed of five β-1,4 linked D-glucose units, stands as a molecule of significant interest at the intersection of biochemistry, materials science, and pharmacology. As an intermediate in the enzymatic degradation of cellulose, the most abundant biopolymer on Earth, its study offers fundamental insights into carbohydrate chemistry and enzymology. Moreover, emerging research into its prebiotic potential and role in physiological processes has positioned cellopentaose as a valuable compound for the food, pharmaceutical, and biotechnology industries. This guide provides a comprehensive technical overview of the discovery, natural origins, and methodologies for the isolation and characterization of cellopentaose, tailored for the scientific community.

The Genesis of Understanding: A History of Cellulose and the Discovery of its Oligomers

The story of cellopentaose is intrinsically linked to the broader history of cellulose research. In 1838, the French chemist Anselme Payen first isolated a fibrous substance from plant matter, which he named "cellulose".[1] He also determined its chemical formula, noting its similarity to starch.[2] However, it wasn't until nearly a century later that Hermann Staudinger elucidated the polymeric nature of cellulose, revealing it to be composed of covalently linked glucose units.[2]

The recognition of cellulose as a polymer paved the way for investigations into its degradation products. The term "cellodextrin" emerged to describe the series of shorter glucose polymers of varying lengths that result from the partial hydrolysis of cellulose.[3] Cellopentaose is a specific cellodextrin with a degree of polymerization (DP) of five.[3]

While a singular "discovery" moment for cellopentaose is not well-documented, its identification was a gradual outcome of the development of analytical techniques capable of separating and characterizing these cello-oligosaccharides. Early methods for preparing mixtures of cellodextrins involved partial hydrolysis of cellulose using strong acids like hydrochloric acid, followed by precipitation with alcohols.[4] The individual oligomers, including cellopentaose, were then isolated using techniques such as high-resolution size-exclusion chromatography.[4] The advancement of analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the precise characterization of cellopentaose and other cello-oligosaccharides.[5]

Natural Sources and Biosynthesis of Cellopentaose

Cellopentaose is not typically found in high concentrations as a free molecule in nature. Instead, it exists as a transient intermediate during the enzymatic breakdown of cellulose. The primary natural sources of cellopentaose are, therefore, any environment rich in lignocellulosic biomass undergoing decomposition.

Lignocellulosic Biomass: The Primary Reservoir

Lignocellulosic biomass, the most abundant organic material on the planet, is the ultimate source of cellopentaose. This complex matrix, which forms the structural framework of plants, is primarily composed of cellulose, hemicellulose, and lignin.[6] Natural sources rich in cellulose, and therefore potential sources of cellopentaose through hydrolysis, include:

-

Agricultural Residues: Sugarcane bagasse, corn stover, wheat straw, and rice straw are significant sources of cellulose.[7]

-

Forestry Byproducts: Wood chips, sawdust, and pulp and paper industry waste contain substantial amounts of cellulose.[7]

-

Dedicated Energy Crops: Switchgrass and miscanthus are cultivated for their high biomass yield.

-

Plant Matter: More broadly, the cell walls of all green plants, many forms of algae, and oomycetes are rich in cellulose.[1] Specific examples where cello-oligosaccharides have been identified include pine needles and cornstalks.[8]

The Enzymatic Orchestra of Cellulose Degradation

The liberation of cellopentaose from cellulose is orchestrated by a synergistic suite of enzymes known as cellulases.[6] These enzymes are produced by a wide range of microorganisms, including bacteria and fungi, which play a crucial role in the global carbon cycle by breaking down dead plant matter.[9] The key enzyme classes involved are:

-

Endoglucanases (EGs): These enzymes randomly cleave the internal β-1,4-glycosidic bonds within the amorphous regions of the cellulose chain, creating new chain ends and shorter oligosaccharides, including cellopentaose.[6]

-

Exoglucanases (or Cellobiohydrolases, CBHs): These enzymes act on the reducing or non-reducing ends of the cellulose chains, processively releasing cellobiose (a disaccharide of glucose).[6]

-

β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides, including cellopentaose, into glucose.[6]

The transient accumulation of cellopentaose during enzymatic hydrolysis is a delicate balance between the activities of these enzymes. High endoglucanase activity relative to β-glucosidase activity can lead to a temporary increase in the concentration of cellopentaose and other cello-oligosaccharides.

Diagram: Enzymatic Hydrolysis of Cellulose

Caption: Synergistic action of cellulases in cellulose degradation.

Production and Purification of Cellopentaose

The low natural abundance of free cellopentaose necessitates its production through the controlled hydrolysis of cellulose. Both enzymatic and chemical methods are employed, with enzymatic approaches generally favored for their specificity and milder reaction conditions.[7]

Enzymatic Production of Cello-oligosaccharides

The targeted production of cellopentaose and other cello-oligosaccharides (COS) is an area of active research.[10] The goal is to maximize the yield of these oligomers while minimizing the production of glucose and residual cellulose.

Key Considerations for Enzymatic Production:

-

Enzyme Selection: The choice of cellulases is critical. Using endoglucanases with low processivity and in combination with β-glucosidase inhibitors can promote the accumulation of cello-oligosaccharides.

-

Substrate Pretreatment: Lignocellulosic biomass is often pretreated to increase the accessibility of cellulose to enzymes. Pretreatments can be physical (e.g., milling), chemical (e.g., acid or alkali treatment), or biological.

-

Reaction Conditions: Optimization of pH, temperature, and reaction time is essential for maximizing the yield of the desired cello-oligosaccharides.

-

Product Removal: Continuous or periodic removal of the products can alleviate feedback inhibition of the enzymes and drive the reaction towards further hydrolysis.[11]

Experimental Protocol: Enzymatic Production of Cello-oligosaccharides from Sugarcane Straw

This protocol is a generalized representation based on multi-stage enzymatic hydrolysis approaches.[11]

-

Substrate Preparation:

-

Mill and sieve sugarcane straw to a uniform particle size.

-

Perform a delignification step using an appropriate method (e.g., alkaline peroxide treatment) to increase cellulose content.

-

Wash the resulting cellulose-rich pulp thoroughly with deionized water until a neutral pH is achieved.

-

-

Enzymatic Hydrolysis (Stage 1):

-

Prepare a slurry of the cellulose pulp in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).

-

Add a specific endoglucanase preparation (e.g., from the GH12 family) at a predetermined enzyme loading.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation for a defined period (e.g., 12-24 hours).

-

-

Product Separation:

-

Centrifuge the reaction mixture to separate the solid residue (unhydrolyzed cellulose with adsorbed enzyme) from the supernatant containing the soluble cello-oligosaccharides.

-

Collect the supernatant for analysis and further processing.

-

-

Enzymatic Hydrolysis (Subsequent Stages):

-

Resuspend the solid residue in fresh buffer.

-

Continue the incubation under the same conditions to allow the adsorbed enzymes to further hydrolyze the remaining cellulose.

-

Repeat the product separation step at regular intervals.

-

-

Purification of Cellopentaose:

-

The collected supernatants, rich in a mixture of cello-oligosaccharides, can be further purified using preparative chromatography techniques such as size-exclusion chromatography or gel filtration to isolate cellopentaose.

-

Diagram: Multi-Stage Enzymatic Production of Cello-oligosaccharides

Caption: A workflow for the multi-stage enzymatic production of cello-oligosaccharides.

Chemical Synthesis

While enzymatic methods are prevalent, chemical synthesis offers an alternative route for producing cello-oligosaccharides. This typically involves the partial hydrolysis of cellulose using concentrated acids, such as sulfuric acid or hydrochloric acid.[12] However, these methods often require harsh conditions and can lead to the formation of undesirable byproducts.

More controlled chemical synthesis strategies have been developed, for instance, using glycosyl fluorides as substrates for cellulases in a reverse hydrolysis reaction.[13] This approach allows for a regio- and stereo-selective synthesis of cello-oligosaccharides.

Characterization and Analysis of Cellopentaose

Accurate characterization and quantification of cellopentaose are crucial for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 1: Analytical Techniques for Cellopentaose Characterization

| Technique | Principle | Application |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of carbohydrates based on their charge at high pH, followed by sensitive electrochemical detection. | A highly sensitive and specific method for the separation and quantification of individual cello-oligosaccharides, including cellopentaose.[13] |

| High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection | Separation based on size and polarity, with detection based on changes in the refractive index of the eluent. | A common method for the analysis of cello-oligosaccharide mixtures.[5] |

| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic volume. | Used for both analytical and preparative scale separation of cello-oligosaccharides based on their degree of polymerization.[4] |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Provides information on the molecular weight of cellopentaose and can be used for structural elucidation when coupled with fragmentation techniques. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | 1H and 13C NMR are powerful tools for confirming the structure of cellopentaose, including the anomeric configuration of the glycosidic linkages.[4] |

Applications and Future Perspectives

The availability of pure cellopentaose and other cello-oligosaccharides has opened up new avenues of research and potential applications.

-

Prebiotics: Cello-oligosaccharides are being investigated as prebiotics due to their ability to selectively promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacillus species.[14]

-

Drug Development: Cellopentaose is used as a substrate in biochemical assays to study the kinetics and inhibition of cellulases and other carbohydrate-active enzymes.[11]

-

Biomaterials: The self-assembly of cello-oligosaccharides is being explored for the functionalization of cellulose materials.

-

Plant Science: Cello-oligosaccharides can act as signaling molecules in plants, eliciting defense responses.[10]

The continued exploration of efficient and sustainable methods for producing cellopentaose from lignocellulosic biomass will be crucial for realizing its full potential in these and other emerging applications. Further research into the specific physiological effects of cellopentaose will also be essential for its development as a functional food ingredient or therapeutic agent.

References

- Morgan, J. L., Strumillo, J., & Zimmer, J. (2013). A Molecular Description of Cellulose Biosynthesis. Cellulose, 20(1), 241-253.

- Burchard, W. (2010). Order in cellulosics: Historical review of crystal structure research on cellulose. Cellulose, 17(6), 1089-1104.

- Häkkinen, M., & Vares, L. (2022). Degradation of Cellulose Derivatives in Laboratory, Man-Made, and Natural Environments. Polymers, 14(13), 2633.

-

Wikipedia. (n.d.). Cellulose. Retrieved from [Link]

-

Wikipedia. (n.d.). Cellodextrin. Retrieved from [Link]

- Schmid, G., Biselli, M., & Wandrey, C. (1988). Preparation of cellodextrins and isolation of oligomeric side components and their characterization. Analytical Biochemistry, 175(2), 573-583.

- Brown, R. M., & Montezinos, D. (1976). The biosynthesis and degradation of cellulose.

- Barbosa, F. C., Silveira, M. H. L., & Goldbeck, R. (2021). Cello-oligosaccharides production from lignocellulosic biomass and their emerging prebiotic applications. World Journal of Microbiology and Biotechnology, 37(5), 73.

- Kobayashi, S., Kashiwa, K., Kawasaki, T., & Shoda, S. (1991). Chemical synthesis of cellulose and cello-oligomers using a hydrolysis enzyme as a catalyst. Journal of the American Chemical Society, 113(8), 3079-3084.